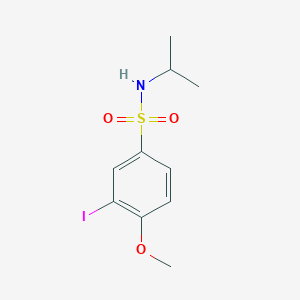![molecular formula C13H13Cl2NO2S3 B305214 N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide inhibits the activity of IKKβ, which is a kinase that activates the NF-κB pathway. By inhibiting the activity of IKKβ, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide prevents the activation of the NF-κB pathway, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and immune response, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. Additionally, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in lab experiments is its specificity for the NF-κB pathway. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide selectively inhibits the activity of IKKβ, which is involved in the activation of the NF-κB pathway. This specificity makes N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide a valuable tool for studying the NF-κB pathway. However, one of the limitations of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in lab experiments is its potential toxicity. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. One direction is the development of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide analogs with improved potency and selectivity. Another direction is the investigation of the potential use of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in combination with other therapeutic agents for the treatment of cancer is an area of active research.
合成法
The synthesis of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves a series of steps that include the reaction of 3,4-dichlorobenzyl chloride with sodium hydrosulfide to form 3,4-dichlorobenzenethiol, which is then reacted with 2-bromoethylamine hydrobromide to form N-(3,4-dichlorobenzyl)-2-bromoethylamine. This compound is then reacted with thiophene-2-sulfonic acid to form N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide.
科学的研究の応用
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
製品名 |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
分子式 |
C13H13Cl2NO2S3 |
分子量 |
382.4 g/mol |
IUPAC名 |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13Cl2NO2S3/c14-11-4-3-10(8-12(11)15)9-19-7-5-16-21(17,18)13-2-1-6-20-13/h1-4,6,8,16H,5,7,9H2 |
InChIキー |
LSYDZSNBAKBICF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)



![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)

